molecular formula C8H9NO2S B1254668 2-(Phenylsulfinyl)acetamide CAS No. 49639-34-1

2-(Phenylsulfinyl)acetamide

Cat. No. B1254668
CAS RN: 49639-34-1
M. Wt: 183.23 g/mol
InChI Key: LVRYHKVNZSNMBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Phenylsulfinyl)acetamide often involves complex reactions where the sulfinate functional group plays a crucial role. For instance, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines involved the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, utilizing the Pummerer reaction as a key step (Toda et al., 2000). This highlights the synthetic flexibility and reactivity of the phenylsulfinyl group in creating complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds containing the phenylsulfinyl group, such as 2-(Phenylsulfinyl)acetamide, is characterized by its conformational dynamics. Studies on related molecules have shown that these compounds can exist in multiple conformations due to the rotational freedom around the S-O and C-N bonds. For example, spectroscopic and theoretical studies on N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides revealed the existence of cis and gauche conformers, influenced by intramolecular interactions (Olivato et al., 2007).

Chemical Reactions and Properties

Phenylsulfinyl acetamides participate in various chemical reactions, demonstrating their reactivity and versatility. The nucleophilicity and nucleofugality of the phenylsulfinate group, for instance, play a key role in its ambident reactivity, as seen in reactions with benzhydrylium ions. This ambident nature allows for selective formation of sulfones or sulfinates depending on the reaction conditions (Baidya et al., 2010).

Physical Properties Analysis

The physical properties of 2-(Phenylsulfinyl)acetamide and related compounds can be influenced by their molecular structure, particularly the orientation of the phenyl and sulfinyl groups. These orientations can affect properties such as solubility, melting point, and crystal structure. For instance, the crystal structure analysis of related compounds often reveals intermolecular interactions that can dictate the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties of 2-(Phenylsulfinyl)acetamide are closely related to the reactivity of the sulfinyl group. This group can undergo oxidation to form sulfones or participate in nucleophilic substitutions, highlighting its versatile chemical behavior. The presence of the acetamide moiety also contributes to the compound's chemical properties, such as its acidity, reactivity towards nucleophiles, and potential for hydrogen bonding.

For more in-depth information and additional studies on compounds related to 2-(Phenylsulfinyl)acetamide, the following references are recommended:

  • Synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines via Pummerer-type cyclization: (Toda et al., 2000)
  • Spectroscopic and theoretical studies of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides: (Olivato et al., 2007)
  • Nucleophilicity and nucleofugality of phenylsulfinate (PhSO(2)(-)): (Baidya et al., 2010)

Safety And Hazards

Safety measures for handling 2-(Phenylsulfinyl)acetamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(benzenesulfinyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYHKVNZSNMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491276
Record name 2-(Benzenesulfinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfinyl)acetamide

CAS RN

49639-34-1
Record name 2-(Benzenesulfinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Fujii, T Nishimura, T Koshiba, S Yokoshima… - Organic …, 2013 - ACS Publications
2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most Trusted. Most Cited …
Number of citations: 67 pubs.acs.org
M Fujii, T Nishimura, T Koshiba, S Yokoshima… - Organic …, 2014 - ACS Publications
6g (S29), 6h (S31), 6i (S33), 6k (S37), 6l (S39 and S40), 6m (S41 and S42), 6n (S43 and S44), 4m (S53), 4n (S55), and 4o (S57). Original FIDs were located, and the spectra were …
Number of citations: 0 pubs.acs.org
V Snieckus, A Maheta - Synfacts, 2013 - thieme-connect.com
Reported is the synthesis of 2-pyridones via Michael addition of 2-(phenylsulfinyl) acetamide to α, β-unsaturated ketones followed by cyclization and sulfoxide elimination. The sulfinyl …
Number of citations: 0 www.thieme-connect.com
N Lv, YQ Tian, FG Zhang, JA Ma - Synlett, 2019 - thieme-connect.com
A one-pot transformation of α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide to give trifluoromethylated 2-pyridones is realized. The reaction proceeds under …
Number of citations: 6 www.thieme-connect.com
H ISHIBASHI, M OKADA, K SATO, M IKEDA… - Chemical and …, 1985 - jstage.jst.go.jp
Reaction of 2-chloro-N, N-dimethyl-2-(phenylthio) acetamide (1a) with styrene in the presence of stannic chloride gave 3, 4-dihydro-N, N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-…
Number of citations: 24 www.jstage.jst.go.jp
S Watanabe, M Ishikawa, T Nomura, T Fukuyama… - Synlett, 2018 - thieme-connect.com
A total synthesis of lycoposerramine-R was accomplished. The synthesis featured a Claisen–Ireland rearrangement to install a two-carbon unit, and a hetero-Diels–Alder reaction to …
Number of citations: 1 www.thieme-connect.com
J Toda, A Sonobe, T Ichikawa, T Saitoh, Y Horiguchi… - Arkivoc, 2000 - arkat-usa.org
The synthesis of 4-aryl-2-methyl-1, 2, 3, 4-tetrahydroisoquinolines (16) was achieved via the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides (…
Number of citations: 18 www.arkat-usa.org
F He, S Feng, Y Zhao, H Shi, X Duan… - Angewandte Chemie …, 2022 - Wiley Online Library
It is reported herein that by exploiting the commonly shared bicyclic decahydroquinoline motif, a gold‐catalyzed enamide–alkyne cycloisomerization reaction is developed to access …
Number of citations: 5 onlinelibrary.wiley.com
B Narayana Manjunath, NP Sane, I Singh Aidhen - 2006 - Wiley Online Library
A new reagent for the synthesis of the α,β‐unsaturated N‐methoxy‐N‐methyl‐amide structural unit has been developed. 2‐(Benzo[d]thiazol‐2‐ylsulfonyl)‐N‐methoxy‐N‐…
X Cai, L Li, YC Wang, J Zhou, M Dai - Organic Letters, 2023 - ACS Publications
Herein, we report the total syntheses of phleghenrines A and C from commercially available starting materials in 7 and 8 steps, respectively. Notable steps include an inverse electron-…
Number of citations: 5 pubs.acs.org

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